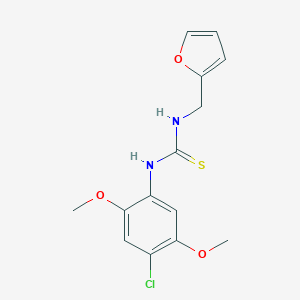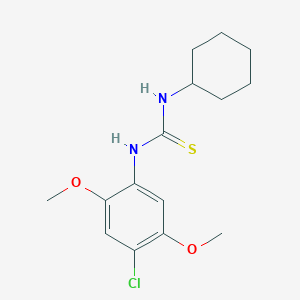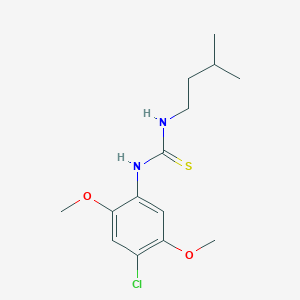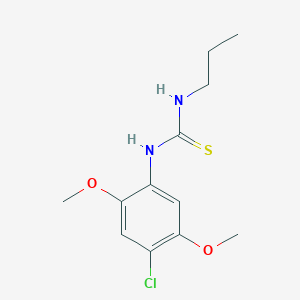
1-(4-Fluoro-phenyl)-3-(6-methyl-benzothiazol-2-yl)-urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Fluoro-phenyl)-3-(6-methyl-benzothiazol-2-yl)-urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 1-(4-Fluoro-phenyl)-3-(6-methyl-benzothiazol-2-yl)-urea is not fully understood. However, it has been proposed that this compound exerts its antitumor activity by inhibiting the activity of protein kinase CK2, which plays a crucial role in the regulation of cell growth and survival. Furthermore, it has been suggested that this compound may also inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain, leading to the improvement of cognitive function in Alzheimer's disease and Parkinson's disease.
Biochemical and Physiological Effects:
1-(4-Fluoro-phenyl)-3-(6-methyl-benzothiazol-2-yl)-urea has been reported to exhibit various biochemical and physiological effects. In addition to its antitumor and neuroprotective activities, this compound has been shown to possess antioxidant and anti-inflammatory properties. Moreover, it has been suggested that this compound may also modulate the expression of various genes involved in cell proliferation and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 1-(4-Fluoro-phenyl)-3-(6-methyl-benzothiazol-2-yl)-urea in lab experiments is its high potency and selectivity towards its target proteins. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability and limit its therapeutic potential.
Zukünftige Richtungen
There are several future directions for the research on 1-(4-Fluoro-phenyl)-3-(6-methyl-benzothiazol-2-yl)-urea. One of the areas of interest is the development of more efficient and cost-effective synthesis methods to improve the yield and purity of the compound. Another area of research is the investigation of the mechanism of action of this compound and its potential targets in various diseases. Furthermore, the development of novel derivatives of 1-(4-Fluoro-phenyl)-3-(6-methyl-benzothiazol-2-yl)-urea with improved pharmacokinetic properties and therapeutic efficacy is also an area of interest for future research.
In conclusion, 1-(4-Fluoro-phenyl)-3-(6-methyl-benzothiazol-2-yl)-urea is a promising compound with potential applications in various fields, including medicinal chemistry, cancer research, and neuroprotection. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of this compound.
Synthesemethoden
The synthesis of 1-(4-Fluoro-phenyl)-3-(6-methyl-benzothiazol-2-yl)-urea involves the reaction of 2-aminobenzothiazole and 4-fluorobenzoyl chloride in the presence of a base. The resulting compound is then treated with methyl isocyanate to obtain the final product. The synthesis of this compound has been reported in several research articles, and various modifications to the reaction conditions have been proposed to improve the yield and purity of the product.
Wissenschaftliche Forschungsanwendungen
1-(4-Fluoro-phenyl)-3-(6-methyl-benzothiazol-2-yl)-urea has been extensively studied for its potential applications in the field of medicinal chemistry. It has been reported to exhibit significant antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has shown promising results in the treatment of Alzheimer's disease and Parkinson's disease.
Eigenschaften
Produktname |
1-(4-Fluoro-phenyl)-3-(6-methyl-benzothiazol-2-yl)-urea |
|---|---|
Molekularformel |
C15H12FN3OS |
Molekulargewicht |
301.3 g/mol |
IUPAC-Name |
1-(4-fluorophenyl)-3-(6-methyl-1,3-benzothiazol-2-yl)urea |
InChI |
InChI=1S/C15H12FN3OS/c1-9-2-7-12-13(8-9)21-15(18-12)19-14(20)17-11-5-3-10(16)4-6-11/h2-8H,1H3,(H2,17,18,19,20) |
InChI-Schlüssel |
SGSWGKCDPPAZOY-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)NC3=CC=C(C=C3)F |
Kanonische SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)NC3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-chloro-2,5-dimethoxyphenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B216445.png)
![4-[2-({[(4-Chloro-2,5-dimethoxyphenyl)amino]carbonothioyl}amino)ethyl]benzenesulfonamide](/img/structure/B216446.png)



![N-(4-chloro-2,5-dimethoxyphenyl)-N'-{2-[(4-chlorophenyl)sulfanyl]ethyl}thiourea](/img/structure/B216450.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B216452.png)






![Ethyl 1-[(2,5-dimethoxyphenyl)carbamothioyl]piperidine-4-carboxylate](/img/structure/B216468.png)